2-Bromopropionic-2,3,3,3-D4 acid
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Overview
Description
2-Bromopropionic-2,3,3,3-D4 acid is a deuterated form of 2-Bromopropionic acid, where the hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropionic-2,3,3,3-D4 acid typically involves the bromination of propionic acid derivatives. One common method is the bromination of propionic acid in the presence of a deuterium source to ensure the incorporation of deuterium atoms at the specified positions. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropionic-2,3,3,3-D4 acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propionic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Conditions typically involve aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include deuterated propionic acid derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include deuterated carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include deuterated propionic acid and its derivatives.
Scientific Research Applications
2-Bromopropionic-2,3,3,3-D4 acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of brominated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of brominated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of brominated drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of 2-Bromopropionic-2,3,3,3-D4 acid involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution and elimination reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This combination allows for detailed studies of reaction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionic acid: The non-deuterated form of the compound, commonly used in similar applications but without the isotopic labeling.
3-Bromopropionic acid: A structural isomer with the bromine atom at a different position, leading to different reactivity and applications.
2,3-Dibromopropionic acid: Contains two bromine atoms, resulting in different chemical properties and uses.
Uniqueness
2-Bromopropionic-2,3,3,3-D4 acid is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs.
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetradeuteriopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-MZCSYVLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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